Ethanesulfonic acid, butyl ester (butyl ethanesulfonate, CAS 14245-63-7) is a highly reactive, halide-free alkylating agent utilized primarily in the synthesis of specialty ionic liquids, pharmaceutical intermediates, and advanced materials. Unlike traditional alkyl halides, which leave trace corrosive ions that degrade electrochemical performance and poison catalysts, butyl ethanesulfonate enables direct, single-step N-alkylation that inherently yields halide-free products [1]. Furthermore, it serves as a critical reference standard in pharmaceutical impurity profiling and provides a distinct ethanesulfonate leaving group that allows chemists to precisely tune the hydrophobic and viscometric properties of resulting salts [2]. For procurement professionals, this compound represents a targeted precursor choice when downstream purity, process mass intensity (PMI) reduction, and precise phase behavior are required.
Substituting butyl ethanesulfonate with cheaper alternatives like 1-bromobutane or 1-chlorobutane introduces halide ions into the reaction matrix. In ionic liquid manufacturing, removing these halides requires a secondary anion metathesis step, which is rarely quantitative and typically leaves trace halides (>1000 ppm) that severely narrow the electrochemical window and induce anodic corrosion [1]. Alternatively, substituting with butyl methanesulfonate alters the final anion from ethanesulfonate to methanesulfonate. This change significantly reduces the hydrophobic hydration and viscosity B-coefficient of the resulting solvent, which can disrupt phase separation in aqueous two-phase systems (ATPS) used for biomolecule extraction [2]. Therefore, generic substitution either compromises the electrochemical purity of the product or fundamentally alters its thermophysical baseline.
Traditional synthesis of 1-butyl-3-methylimidazolium (BMIM) ionic liquids relies on alkylation with 1-bromobutane followed by anion metathesis, a two-step process that frequently leaves trace halide impurities which degrade electrochemical windows and poison transition metal catalysts. In contrast, direct N-alkylation using butyl ethanesulfonate proceeds solvent-free at room temperature to yield [BMIM][ethanesulfonate] with a verified purity exceeding 99.4% and zero residual halides [1]. This eliminates the need for complex purification steps.
| Evidence Dimension | Halide impurity level and synthetic steps |
| Target Compound Data | 0 ppm halides (single-step direct alkylation, >99.4% overall purity) |
| Comparator Or Baseline | 1-Bromobutane baseline (requires 2 steps, leaves trace halides) |
| Quantified Difference | 100% reduction in halide contamination and elimination of the metathesis step |
| Conditions | Solventless N-alkylation of 1-methylimidazole at room temperature |
Procuring butyl ethanesulfonate enables the single-step manufacture of ultra-pure, battery-grade ionic liquids without the yield loss and contamination risks of anion metathesis.
When designing ionic liquids for aqueous two-phase systems (ATPS) used in protein extraction, the choice of the sulfonate leaving group is critical. Substituting butyl methanesulfonate with butyl ethanesulfonate generates an ethanesulfonate anion, which exhibits a higher viscosity B-coefficient and increased hydrophobic hydration compared to methanesulfonate [1]. This increase in hydrophobicity alters the phase-forming ability of the resulting ionic liquid, allowing for more efficient salting-out effects when combined with inorganic salts or polymers compared to the more hydrophilic methanesulfonate analogs [1].
| Evidence Dimension | Hydrophobic hydration and phase-forming ability |
| Target Compound Data | Ethanesulfonate anion (derived from butyl ethanesulfonate) |
| Comparator Or Baseline | Methanesulfonate anion (derived from butyl methanesulfonate) |
| Quantified Difference | Increased hydrophobicity and viscosity B-coefficient for ethanesulfonate |
| Conditions | Aqueous two-phase system (ATPS) formulation for biomolecule extraction |
Buyers optimizing liquid-liquid extraction workflows must select butyl ethanesulfonate over methanesulfonate analogs to achieve the specific hydrophobic balance required for efficient phase separation.
Using butyl ethanesulfonate as an alkylating agent allows for highly efficient, solvent-free reactions. In the synthesis of 1-butyl-3-methylimidazolium ethanesulfonate, reacting equimolar amounts of butyl ethanesulfonate and 1-methylimidazole at room temperature yields the crystalline product directly. Following a simple wash, the isolated yields range from 80% to 95% [1]. This direct route avoids the volatile organic solvents, excess reagents, and aqueous waste streams associated with the traditional halide-metathesis route, drastically reducing the Process Mass Intensity (PMI) of the final material [1].
| Evidence Dimension | Isolated yield and solvent requirement |
| Target Compound Data | 80-95% yield under solvent-free, room-temperature conditions |
| Comparator Or Baseline | Halide alkylation + metathesis (requires solvents, generates aqueous waste) |
| Quantified Difference | Elimination of reaction solvent and metathesis waste streams while maintaining >80% yield |
| Conditions | Equimolar solventless reaction at 25°C for 96 hours |
For industrial scale-up, procuring butyl ethanesulfonate directly lowers waste disposal costs and simplifies the reactor train by enabling a high-yield, solvent-free process.
Direct precursor for synthesizing [BMIM][ethanesulfonate] and other specialty ionic liquids used in supercapacitors, batteries, and electroplating, where trace chlorides or bromides would cause anodic corrosion [1].
Utilized to generate specific ethanesulfonate-based ionic liquids that offer tuned hydrophobicity for the liquid-liquid extraction of sensitive proteins, enzymes, and active pharmaceutical ingredients [2].
Procured as a critical analytical standard (e.g., Tirofiban Impurity 103) to validate the purity of active pharmaceutical ingredients synthesized via sulfonate-based alkylation routes, ensuring compliance with ICH guidelines [3].
Chosen over butyl halides in the synthesis of complex N-heterocycles and active pharmaceutical ingredients where avoiding halide byproducts simplifies downstream purification and prevents catalyst poisoning in subsequent cross-coupling steps [1].